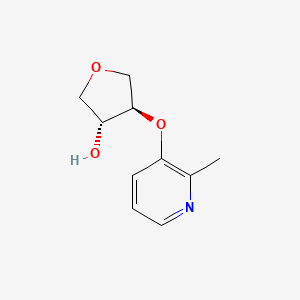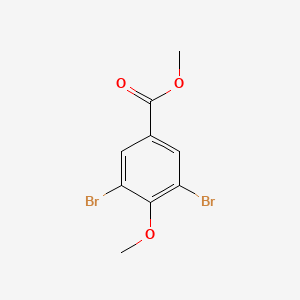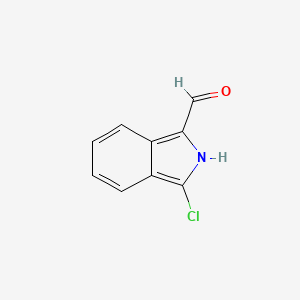
3-chloro-2H-isoindole-1-carbaldehyde
Overview
Description
3-Chloro-2H-isoindole-1-carbaldehyde is a chemical compound with the molecular formula C9H6ClNO . It is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has attracted the attention of the chemical community due to their importance in natural products and drugs . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives . Another method involves the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Chemical Reactions Analysis
Indole derivatives, including this compound, can undergo various chemical reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another reaction involves the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters .Physical and Chemical Properties Analysis
The molecular weight of this compound is 179.60 .Scientific Research Applications
Versatile Reactivity in Synthesis
3-Chloro-2-phenyl-isoindole-1-carbaldehyde exhibits unique reactivity, particularly sensitive to treatments with reducing or alkylating agents. This sensitivity is leveraged for the selective synthesis of new aminoisochromanones (Baglai et al., 2012).
Application in Fluorogenic Analysis
3-(2-Furoyl)quinoline-2-carbaldehyde, a compound related to 3-chloro-2H-isoindole-1-carbaldehyde, is used as a fluorogenic derivatizing reagent for liquid chromatography. It reacts with primary amines to form highly fluorescent isoindoles, facilitating high-sensitivity analysis of amino acids (Beale et al., 1990).
In Antimicrobial Agent Synthesis
4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, another analog, has been used to synthesize Schiff’s bases with demonstrated antimicrobial activity. These compounds are effective against both gram-positive and gram-negative bacteria and fungi (Bairagi et al., 2009).
Mechanism of Action
Future Directions
Indole derivatives, including 3-chloro-2H-isoindole-1-carbaldehyde, have various biologically vital properties and play a main role in cell biology . They have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of more efficient chemical precursors for generating biologically active structures are potential future directions .
Properties
IUPAC Name |
3-chloro-2H-isoindole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(5-12)11-9/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSCGDGFZGPNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


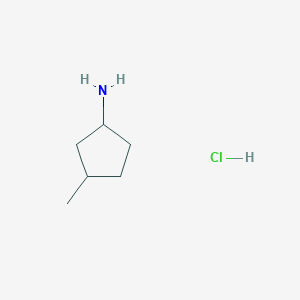

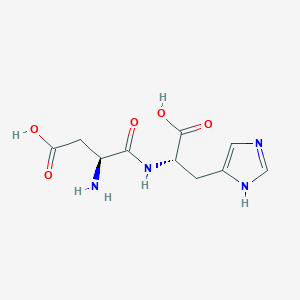
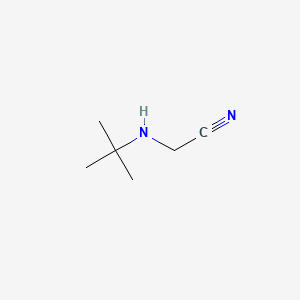
![(1'R,3'Ar,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B3253763.png)

![N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide](/img/structure/B3253783.png)

![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)
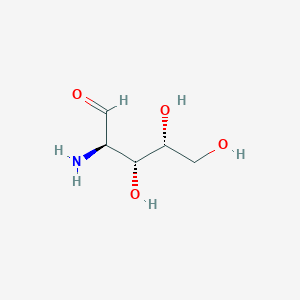
![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)
